18-(Propioloyloxy)octadecyl propiolate
Overview
Description
18-(Propioloyloxy)octadecyl propiolate is a chemical compound with the molecular formula C24H38O4 and a molecular weight of 390.55612 g/mol . This compound is characterized by its unique structure, which includes a long octadecyl chain and two propiolate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Propioloyloxy)octadecyl propiolate typically involves the esterification of octadecanol with propiolic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
18-(Propioloyloxy)octadecyl propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propiolate groups into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propiolate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
18-(Propioloyloxy)octadecyl propiolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of lipid membranes and their interactions with other biomolecules.
Industry: Used in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism of action of 18-(Propioloyloxy)octadecyl propiolate involves its interaction with molecular targets through its propiolate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The long octadecyl chain allows the compound to integrate into lipid membranes, affecting their properties and interactions .
Comparison with Similar Compounds
Similar Compounds
Octadecyl acrylate: Similar in structure but lacks the propiolate groups.
Octadecyl methacrylate: Contains a methacrylate group instead of a propiolate group.
Octadecyl vinyl ether: Features a vinyl ether group in place of the propiolate groups.
Uniqueness
18-(Propioloyloxy)octadecyl propiolate is unique due to its dual propiolate groups, which confer distinct reactivity and interaction capabilities compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .
Properties
IUPAC Name |
18-prop-2-ynoyloxyoctadecyl prop-2-ynoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-23(25)27-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-28-24(26)4-2/h1-2H,5-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAPXSLJVHXBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268065 | |
Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-91-8 | |
Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887578-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,18-Octadecanediyl) di-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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